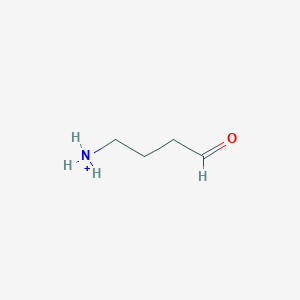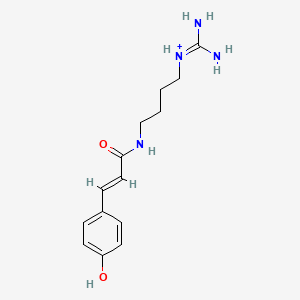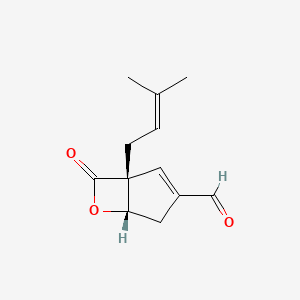
Vibralactone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vibralactone C is a natural product found in Boreostereum vibrans with data available.
Applications De Recherche Scientifique
Lipase Inhibition and Anti-Obesity Potential
Vibralactone C, a derivative of vibralactone, has been identified as a significant inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. This property suggests its potential as an anti-obesity agent. Liu et al. (2006) found that vibralactone inhibited pancreatic lipase with an IC50 of 0.4 µg/mL. Wei et al. (2015) further optimized the structure of vibralactone, leading to analogs with potent pancreatic lipase inhibition, indicating the possibility of developing new anti-obesity treatments based on this compound (Liu, Dong‐Ze et al., 2006); (Wei, Kun et al., 2015).
Biosynthesis and Enzymatic Reactions
Vibralactone C's synthesis involves complex enzymatic reactions, including prenylation, a process integral to its bioactivity. Bai et al. (2020) identified and characterized a prenyltransferase responsible for vibralactone synthesis, revealing insights into its biosynthetic pathway and the potential for generating bioactive derivatives (Bai, N. et al., 2020).
Structural and Synthetic Studies
The structure of vibralactone and its derivatives has been a key focus of research. Jiang et al. (2008) elucidated the structures of vibralactone C and other derivatives, contributing to the understanding of their chemical properties. Additionally, Leeder et al. (2016) achieved a concise total synthesis of vibralactone, paving the way for synthetic access to this compound and its derivatives for further study and potential pharmaceutical application (Jiang, Meng-Yuan et al., 2008); (Leeder, Alexander J. et al., 2016).
Propriétés
Nom du produit |
Vibralactone C |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(1R,5S)-1-(3-methylbut-2-enyl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-ene-3-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6-7,10H,4-5H2,1-2H3/t10-,12+/m0/s1 |
Clé InChI |
NONXCMZACNHNHI-CMPLNLGQSA-N |
SMILES isomérique |
CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)C=O)C |
SMILES canonique |
CC(=CCC12C=C(CC1OC2=O)C=O)C |
Synonymes |
vibralactone C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



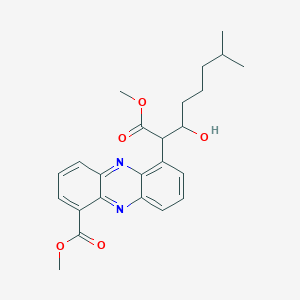
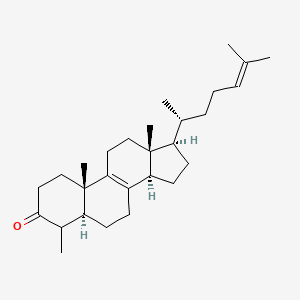
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)

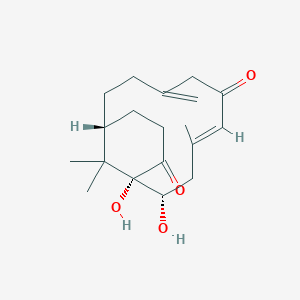
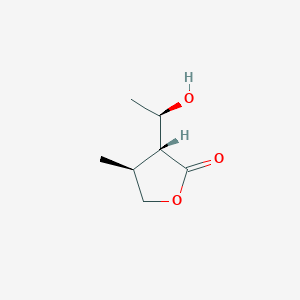
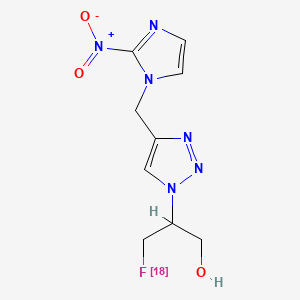
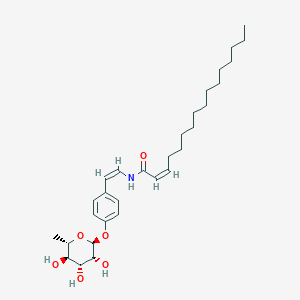

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)

